molecular formula C17H21N5O4S2 B10997070 ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10997070
M. Wt: 423.5 g/mol
InChI Key: RHYJXESYTFEONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • researchers often employ multistep organic synthesis to assemble complex heterocycles like this one.
    • Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
  • Chemical Reactions Analysis

    • Ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate likely undergoes various reactions:

        Oxidation: Oxidative processes may occur at the thiazole or pyridazine rings.

        Reduction: Reduction of functional groups (e.g., carbonyl reduction) could be relevant.

        Substitution: Nucleophilic substitution reactions may occur at the acetyl or thiomorpholine positions.

    • Common reagents and conditions depend on the specific reaction type.
  • Scientific Research Applications

      Medicine: Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

      Chemistry: Explore its reactivity and use it as a building block for other compounds.

      Industry: Assess its applicability in agrochemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited data.
    • Molecular targets and pathways involved would require further research.
  • Comparison with Similar Compounds

    • Similar compounds include pyridazines and pyridazinones.
    • Highlighting its uniqueness would involve contrasting its structure, reactivity, and biological effects with those of related compounds.

    Remember that while this compound shows promise, additional studies are needed to unlock its full potential.

    Properties

    Molecular Formula

    C17H21N5O4S2

    Molecular Weight

    423.5 g/mol

    IUPAC Name

    ethyl 2-[2-[[2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

    InChI

    InChI=1S/C17H21N5O4S2/c1-2-26-16(25)9-12-11-28-17(18-12)19-14(23)10-22-15(24)4-3-13(20-22)21-5-7-27-8-6-21/h3-4,11H,2,5-10H2,1H3,(H,18,19,23)

    InChI Key

    RHYJXESYTFEONA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.